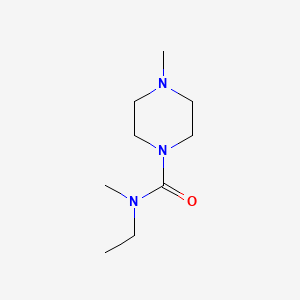
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-2-isopropylcycloheptanecarboxamide: is an organic compound with the molecular formula C15H29NO. It is a derivative of cycloheptanecarboxamide, featuring tert-butyl and isopropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-isopropylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with tert-butylamine and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-tert-Butyl-2-isopropylcycloheptanecarboxamide .
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butyl-2-isopropylcycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of cycloheptanecarboxylic acid derivatives.
Reduction: Formation of cycloheptanemethanol derivatives.
Substitution: Formation of substituted cycloheptanecarboxamides.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-2-isopropylcycloheptanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-2-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its tert-butyl and isopropyl groups provide steric hindrance, influencing its reactivity and selectivity in different reactions. Additionally, the amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of cycloheptanecarboxylic acid and the corresponding amine .
Vergleich Mit ähnlichen Verbindungen
N-tert-Butylcycloheptanecarboxamide: Lacks the isopropyl group, resulting in different steric and electronic properties.
N-isopropylcycloheptanecarboxamide: Lacks the tert-butyl group, affecting its reactivity and stability.
Cycloheptanecarboxamide: The parent compound without any substituents, exhibiting different chemical behavior.
Uniqueness: N-tert-Butyl-2-isopropylcycloheptanecarboxamide is unique due to the presence of both tert-butyl and isopropyl groups, which impart distinct steric and electronic effects.
Eigenschaften
CAS-Nummer |
56471-44-4 |
|---|---|
Molekularformel |
C15H29NO |
Molekulargewicht |
239.40 g/mol |
IUPAC-Name |
N-tert-butyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-12(2)15(10-8-6-7-9-11-15)13(17)16-14(3,4)5/h12H,6-11H2,1-5H3,(H,16,17) |
InChI-Schlüssel |
KTONFZFXZYYJQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCCCCC1)C(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


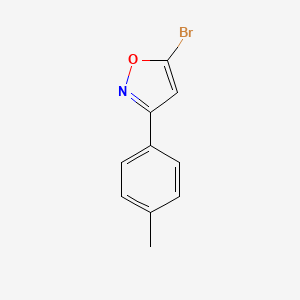
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
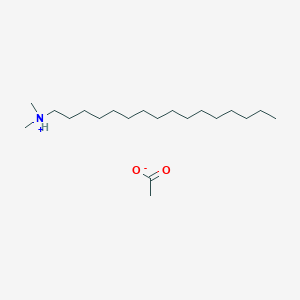
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)

![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
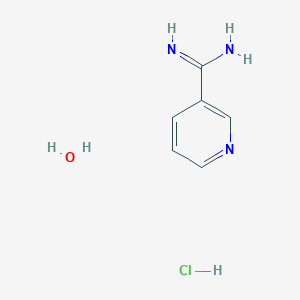
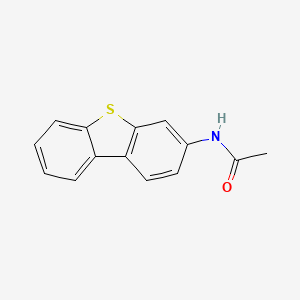
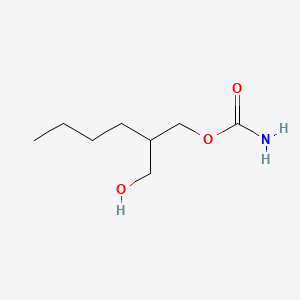
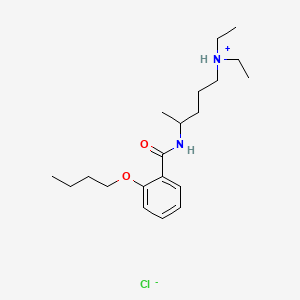
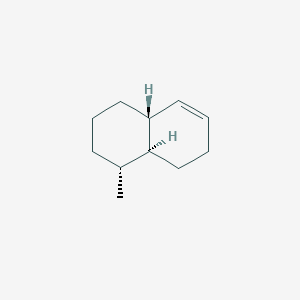
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)

